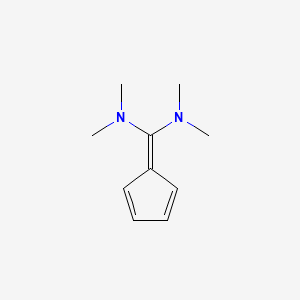

6,6-Bis(dimethylamino)fulvene

Description

Contextualization of Fulvenes in Organic Chemistry

Fulvenes are a class of organic, cross-conjugated cyclic molecules that have captured the interest of researchers for more than a century. d-nb.info First discovered in 1900 by Thiele through the condensation of cyclopentadiene (B3395910) with ketones and aldehydes, these compounds are characterized by an exocyclic double bond connected to a cyclic system of conjugated double bonds. d-nb.infobeilstein-journals.org The most commonly studied are pentafulvenes, which have a five-membered ring, though triafulvenes, heptafulvenes, and nonafulvenes are also known. beilstein-journals.orgnih.gov

A defining feature of fulvenes is their easily polarized exocyclic double bond, which gives rise to dipolar resonance structures. nih.govresearchgate.net This polarization significantly influences their chemical behavior, making them generally thermally unstable, sensitive to oxygen, and prone to polymerization. researchgate.net The high reactivity of fulvenes, particularly their ability to participate in various cycloaddition reactions as 2π, 4π, or 6π components, makes them valuable intermediates in the synthesis of complex polycyclic structures and natural products. d-nb.infobeilstein-journals.orgnih.gov Their unique electronic properties and reactivity have led to applications in materials science and dynamic combinatorial chemistry. beilstein-journals.orgresearchgate.net

Table 1: General Properties of Fulvenes

| Property | Description | References |

|---|---|---|

| Structure | Cross-conjugated, cyclic molecules with an exocyclic double bond. | d-nb.infobeilstein-journals.org |

| Discovery | First prepared by Thiele in 1900. | d-nb.info |

| Key Feature | A polarizable exocyclic double bond leading to dipolar resonance structures. | nih.govresearchgate.net |

| Reactivity | Generally unstable, sensitive to oxygen, and participate readily in cycloaddition reactions. | beilstein-journals.orgresearchgate.net |

| Applications | Used as intermediates in organic synthesis, materials chemistry, and for creating complex polycyclic scaffolds. | d-nb.infobeilstein-journals.org |

Significance of the Exocyclic Dimethylamino Group in Fulvene (B1219640) Derivatives

The nature of the substituents at the exocyclic C6 position profoundly impacts the stability and reactivity of the fulvene system. nih.gov Electron-donating groups (EDGs), such as the dimethylamino (-NMe₂) group, play a crucial role. When attached to the exocyclic carbon of a pentafulvene, EDGs increase the electron density of the fulvene's π-system. nih.gov This donation of electron density stabilizes the dipolar resonance structure where a positive charge develops on the exocyclic carbon and a negative charge is delocalized within the five-membered ring, imparting it with aromatic character. nih.govuj.edu.pl

This increased electron density and aromatic stabilization make amino-substituted fulvenes more nucleophilic than their unsubstituted or alkyl-substituted counterparts. nih.gov For instance, 6-(dimethylamino)pentafulvene can function as a 6π component in cycloaddition reactions with electron-deficient partners. nih.gov

Specifically for 6,6-Bis(dimethylamino)fulvene , the presence of two powerful electron-donating dimethylamino groups significantly enhances these effects. The strong push of electron density into the ring system makes the molecule highly polarized. oup.com This high degree of polarization has notable consequences for its reactivity. For example, it has been reported that this compound does not undergo Diels-Alder reactions, a common reaction for many other fulvenes. tandfonline.com This is likely due to the exocyclic double bond being too electron-rich to react with typical dienophiles. However, its unique electronic nature makes it a valuable precursor for other transformations, such as serving as a cyclopentadienyl (B1206354) (Cp) precursor in the synthesis of organometallic compounds like ferrocenes. rsc.org It can also react with highly reactive nucleophiles, as demonstrated in its reaction with 2,6-di-tert-butyl-4-lithiophenoxide ion to create a novel extended trimethylenemethane dianion. oup.com

Table 2: Research Findings on the Reactivity of this compound

| Reactant(s) | Product Type | Key Finding | References |

|---|---|---|---|

| Dienophiles (e.g., in Diels-Alder reactions) | No reaction reported | The two electron-donating groups deactivate the fulvene for standard cycloaddition reactions. | tandfonline.com |

| Iron(II) chloride (FeCl₂) | Ferrocene (B1249389) derivatives | The dipolar character allows it to act as a cyclopentadienyl (Cp) ligand precursor. | rsc.org |

| 2,6-Di-tert-butyl-4-lithiophenoxide ion | Extended trimethylenemethane dianion | The enhanced nucleophilicity of the phenoxide ion enables a successful reaction, forming a novel, highly polarized species. | oup.com |

Structure

3D Structure

Properties

CAS No. |

703-24-2 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine |

InChI |

InChI=1S/C10H16N2/c1-11(2)10(12(3)4)9-7-5-6-8-9/h5-8H,1-4H3 |

InChI Key |

RYWQKMKTWPCXJL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=C1C=CC=C1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Condensation-Based Synthetic Routes

The synthesis of 6,6-bis(dimethylamino)fulvene is achieved through specialized condensation reactions that introduce the geminal dimethylamino groups at the exocyclic carbon of the fulvene (B1219640) core.

Base-Mediated Condensation of Cyclopentadiene (B3395910) Derivatives

The reaction of cyclopentadienide (B1229720) anion with a suitable electrophile is a cornerstone of fulvene synthesis. In the case of this compound, this involves the reaction of sodium cyclopentadienide with an alkoxybis(dimethylamino)carbenium salt. This method provides a direct route to the target molecule by forming the crucial exocyclic double bond.

Utilization of Diethoxy(dimethylamino)methane Precursors

While diethoxy(dimethylamino)methane is a known precursor for the synthesis of 6-(dimethylamino)fulvene (B184533), its direct application for the synthesis of the 6,6-bis(dimethylamino) derivative is less common. However, related bis(dimethylamino)carbenium salts, which can be conceptually derived from such precursors, are key reagents in the synthesis of this compound.

Mechanistic Pathways of Fulvene Formation

The formation of this compound from the reaction of cyclopentadienide with a bis(dimethylamino)carbenium ion proceeds through a nucleophilic attack of the cyclopentadienide anion on the electrophilic carbenium ion. This initial attack forms a cyclopentadiene intermediate substituted with a bis(dimethylamino)methyl group. Subsequent elimination of a proton from the cyclopentadienyl (B1206354) ring, often facilitated by a base, leads to the formation of the extended π-system of the fulvene. The stability of the resulting fulvene is enhanced by the electron-donating nature of the two dimethylamino groups.

Synthesis via N,N-Dimethylaminomethoxymethylium Methyl Sulfate (B86663) and Related Reagents

Reagents like N,N-dimethylaminomethoxymethylium methyl sulfate are effective for the introduction of a single dimethylaminomethylene group to form 6-(dimethylamino)fulvene orgsyn.org. For the synthesis of this compound, a reagent capable of delivering a C(NMe₂)₂ unit is required. The reaction of sodium cyclopentadienide with an alkoxybis(dimethylamino)carbenium tetrafluoroborate (B81430) provides a viable route to 6,6-diaminopentafulvenes thieme.com.

Below is a table summarizing a key synthetic approach to 6,6-diaminofulvenes:

| Reactants | Reagent | Product | Yield |

| Sodium Cyclopentadienide | Alkoxybis(dimethylamino)carbenium tetrafluoroborate | This compound | 39% |

Advanced Synthetic Transformations Involving this compound

The electron-rich nature of this compound makes it a versatile platform for further synthetic transformations, particularly for the generation of reactive anionic species.

Generation and Reactivity of Fulvene Dianions

A significant transformation of this compound is its conversion into a novel extended trimethylenemethane dianion. This is achieved through its reaction with 2,6-di-tert-butyl-4-lithiophenoxide ion. The enhanced nucleophilicity of the lithiophenoxide, attributed to intramolecular electronic repulsion, facilitates the reaction. The resulting dianion exhibits notable tetrapolar properties, as indicated by NMR spectroscopy.

The generation of this dianionic species highlights the capacity of the this compound core to stabilize negative charges. The cyclic voltammetry of the parent fulvene shows two reduction waves, while the dianion displays one oxidation wave at a low potential, suggesting a two-electron transfer process and the ready formation of a diradical species upon oxidation.

| Precursor | Reagent | Product |

| This compound | 2,6-Di-tert-butyl-4-lithiophenoxide ion | Extended trimethylenemethane dianion with a fulvene moiety |

Formation Mechanisms via Alkali Metal Reduction

The two-electron reduction of fulvene derivatives by alkali metals can lead to the formation of dianionic species. While the direct reduction of this compound is not extensively detailed in the literature, the reduction of a related compound, hexasilylfulvene, with lithium metal in tetrahydrofuran (B95107) (THF) provides a mechanistic model. This reaction proceeds through a two-electron transfer from the alkali metal to the fulvene system, generating a dianion. acs.org The stability of the resulting dianion is influenced by the substituents on the fulvene core. In the case of this compound, the electron-donating dimethylamino groups would be expected to influence the electron affinity of the molecule. The formation of a dianion would involve the addition of two electrons to the π-system of the fulvene, resulting in a species with a formal charge of -2. The negative charge is expected to be delocalized over the five-membered ring, creating a cyclopentadienide-like system, with some charge also residing on the exocyclic carbon and nitrogen atoms.

The general mechanism for the alkali metal reduction of fulvenes can be conceptualized as follows:

Single Electron Transfer (SET): The alkali metal donates one electron to the lowest unoccupied molecular orbital (LUMO) of the fulvene, forming a radical anion.

Second Electron Transfer: A second atom of the alkali metal donates another electron to the radical anion, forming the dianion.

The resulting dianion is a powerful nucleophile and can be utilized in subsequent reactions with various electrophiles.

Synthetic Utility via Reactions with Electrophiles

This compound exhibits nucleophilic character at the cyclopentadienyl ring, making it reactive towards a range of electrophiles. Electrophilic attack typically occurs at the C1 and/or C4 positions of the five-membered ring.

A notable example of its reaction with electrophiles is the azo coupling with arenediazonium salts. In these reactions, the diazonium ion acts as the electrophile and attacks the electron-rich cyclopentadienyl ring of the fulvene. This leads to the formation of intensely colored azo compounds. The reaction is generally fast and proceeds with high regioselectivity, affording acyclic coupling products at the α-carbon atom of the cyclopenta-1,3-diene fragment.

The general mechanism for the reaction with arenediazonium salts is as follows:

Electrophilic Attack: The arenediazonium salt attacks one of the double bonds of the cyclopentadienyl ring.

Proton Transfer: A proton is lost from the ring to restore aromaticity, leading to the formation of the substituted fulvene derivative.

This reactivity highlights the synthetic utility of this compound as a precursor for the synthesis of functionalized cyclopentadienyl systems.

Spectroscopic Characterization of Dianionic Intermediates

The spectroscopic analysis of this analogous dianion revealed key structural and electronic features that would be expected to be similar in the dianion of this compound:

NMR Spectroscopy:

¹H NMR: The proton signals of the cyclopentadienyl ring would be expected to show a significant upfield shift compared to the neutral fulvene, consistent with an increase in electron density upon formation of the cyclopentadienide-like system.

¹³C NMR: The carbon signals of the cyclopentadienyl ring would also be expected to shift upfield. The exocyclic carbon atom (C6) would likely show a significant change in its chemical shift due to the localization of negative charge.

⁷Li NMR: If lithium is used as the reducing agent, the ⁷Li NMR spectrum could provide information about the nature of the ion pairing (contact ion pair vs. solvent-separated ion pair) and the location of the lithium cations relative to the dianionic framework. In the case of the dilithium (B8592608) hexasilylfulvene dianion, a single signal in the ⁶Li NMR spectrum suggested rapid exchange of the two lithium ions on the NMR timescale. acs.org

X-ray Crystallography: A single-crystal X-ray diffraction study would be the definitive method to determine the precise molecular structure of the dianion. For the dilithium hexasilylfulvene dianion, X-ray analysis confirmed a monomeric structure with the two lithium cations in close contact with the fulvene π-system (a contact ion pair). acs.org The bond lengths within the cyclopentadienyl ring were found to be nearly equal, indicative of a delocalized aromatic system.

These spectroscopic techniques would be invaluable in characterizing the structure, bonding, and charge distribution within the dianion of this compound.

Carbolithiation Reactions and Cyclopentadienide Formation

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon double or triple bond, is a powerful tool for C-C bond formation. In the context of this compound, carbolithiation of the exocyclic double bond provides a convenient route to functionalized cyclopentadienide intermediates.

Reaction with Ortho-Lithiated Heterocycles

The reaction of this compound with ortho-lithiated heterocycles represents a potential pathway for the synthesis of heterocycle-substituted cyclopentadienyl ligands and their corresponding metal complexes. While specific examples of this reaction are not extensively documented in the reviewed literature, the principles of directed ortho-lithiation and the known reactivity of fulvenes allow for a plausible reaction pathway to be proposed.

Directed ortho-lithiation is a widely used method for the functionalization of aromatic and heteroaromatic compounds. A directing group on the heterocycle guides the deprotonation by an organolithium reagent to the adjacent ortho position, generating a highly reactive ortho-lithiated intermediate. These intermediates are potent nucleophiles and can react with a variety of electrophiles.

In a hypothetical reaction, an ortho-lithiated heterocycle would add to the electrophilic exocyclic carbon atom (C6) of this compound. This nucleophilic addition would result in the formation of a lithium cyclopentadienide intermediate, where the heterocyclic moiety is attached to the former exocyclic carbon.

Pathways to Lithium Cyclopentadienide Intermediates

The formation of lithium cyclopentadienide intermediates from this compound can be achieved through several pathways, most notably via carbolithiation reactions.

The addition of aryllithium reagents to this compound has been shown to proceed cleanly. This reaction involves the nucleophilic attack of the aryllithium at the exocyclic C6 position of the fulvene. This addition breaks the exocyclic double bond and generates a lithium cyclopentadienide intermediate, with the aryl group now attached to the C6 position.

These lithium cyclopentadienide intermediates are valuable synthetic precursors. For instance, they can be readily converted into substituted ferrocenes by reaction with iron(II) chloride. This two-step process, involving carbolithiation followed by transmetalation with an iron salt, provides an efficient route to chiral ferrocene (B1249389) derivatives, which have applications in asymmetric catalysis and materials science.

The dipolar character of this compound also allows it to act as a cyclopentadienyl (Cp) precursor in reactions with metal halides without the need for a separate carbolithiation step. The lone pair on the nitrogen can facilitate the coordination to a metal center, followed by the elimination of the dimethylamino group and formation of a cyclopentadienyl-metal bond.

Substitution Reactions at the Dimethylamino Moiety

The dimethylamino groups at the C6 position of this compound can, under certain conditions, be displaced by other nucleophiles. This reactivity provides a pathway for the further functionalization of the fulvene system.

One example of such a substitution reaction is observed following the azo coupling of this compound with arenediazonium salts. The resulting azo compounds can undergo hydrolysis, which leads to the elimination of the dimethylamino group and the formation of an aldehyde. Furthermore, reaction of these azo-fulvene derivatives with a different amine, such as pyrrolidine (B122466), can result in the replacement of the dimethylamino group with the pyrrolidine ring.

Reductive Transformations and Bifulvenyl Formation

The reductive transformation of this compound and related 6-donor-substituted fulvenes presents a fascinating route to the synthesis of bifulvenyl systems. The reaction of 6-dimethylaminofulvenes with alkali metals has been shown to yield 6,6′-bifulvenyls. rsc.org The proposed mechanism for this transformation involves the coupling of the anion radicals of the fulvene derivatives at the C-6 position, which is subsequently followed by a deamination step to furnish the final bifulvenyl product. rsc.org This reductive coupling highlights the ability of the fulvene core to accept an electron, forming a radical anion intermediate that can then dimerize.

This methodology provides a direct pathway to symmetrical bifulvenyl compounds, which are of interest for their potential applications in materials science due to their extended π-conjugated systems. The efficiency of the coupling and the specific reaction conditions, such as the choice of alkali metal and solvent, are critical factors in determining the yield and purity of the resulting 6,6′-bifulvenyls.

Nucleophilic Additions to the Exocyclic Double Bond

The exocyclic double bond of this compound is a key site for nucleophilic attack, a reaction driven by the polarization of the double bond, which imparts a partial positive charge on the exocyclic carbon (C-6). This electrophilicity allows for the addition of a variety of nucleophiles.

A notable example is the enantioselective addition of organolithium reagents to 6-(dimethylamino)fulvene. The reaction of aryllithiums with 6-(dimethylamino)fulvene in the presence of a chiral ligand, (-)-sparteine (B7772259), proceeds with high enantioselectivity. acs.org This process generates chiral cyclopentadienyllithiums, which can be further utilized in the synthesis of chiral metallocenes. acs.org The stereochemical outcome of this addition is controlled by the chiral environment created by the (-)-sparteine ligand, which directs the nucleophilic attack of the aryllithium to one face of the fulvene.

The general reactivity trend for fulvenes indicates that "hard" nucleophiles, such as Grignard reagents and organolithium compounds, preferentially attack the C-6 position. This mode of reactivity underscores the synthetic utility of this compound as a precursor to a range of substituted cyclopentadienyl systems.

| Nucleophile | Reagent | Product Type | Enantioselectivity (% ee) |

| Aryllithium (PhLi) | PhLi / (-)-sparteine | Chiral Cyclopentadienyllithium | 51 |

| Aryllithium (2-MeC₆H₄Li) | 2-MeC₆H₄Li / (-)-sparteine | Chiral Cyclopentadienyllithium | 91 |

| Aryllithium (2-MeOC₆H₄Li) | 2-MeOC₆H₄Li / (-)-sparteine | Chiral Cyclopentadienyllithium | 90 |

| Aryllithium (1-NaphthylLi) | 1-NaphthylLi / (-)-sparteine | Chiral Cyclopentadienyllithium | 83 |

Reactions with Reactive Nitrogen Species

This compound exhibits high reactivity towards various electrophilic nitrogen species, leading to the formation of novel azo compounds. These reactions are characterized by their high rates and regioselectivity.

The reaction of 6-(dimethylamino)fulvene with 3- and 4-substituted 5-diazoazoles in an aprotic solvent occurs with high regioselectivity and at an extremely high rate. researchgate.net The reaction proceeds to give acyclic coupling products at the α-carbon atom (C-1) of the cyclopenta-1,3-diene fragment. researchgate.net Notably, the nature of the substituents on the diazoazole component does not significantly affect the reaction direction, rate, or the yield of the product. researchgate.net This suggests a robust and predictable synthetic route to these novel azo-fulvene derivatives.

Similarly, 6-(dimethylamino)fulvene reacts readily with 4-substituted benzene- and pyrazole-5-diazonium salts. researchgate.net This reaction also proceeds with high regioselectivity, affording acyclic azo coupling products resulting from the attack at the α-carbon atom of the cyclopentadienyl ring. researchgate.net The reactions are typically rapid and high-yielding. The resulting azo compounds can undergo further transformations; for instance, hydrolysis of the azo compounds derived from arenediazonium salts leads to the elimination of the dimethylamino group and the formation of aldehydes. researchgate.net

| Reactive Nitrogen Species | Substituents (R) | Product | Yield (%) |

| Arenediazonium tetrafluoroborates | H | 5-{[(E)-2-(4-phenyl-diazen-1-yl)-5-(dimethylaminomethylidene)]cyclopenta-1,3-dien-1-yl}diazen-1-yl-N-methyl-1H-imidazole-4-carboxamide | 75-95 |

| Arenediazonium tetrafluoroborates | Me | 5-{[(E)-2-(4-tolyldiazen-1-yl)-5-(dimethylaminomethylidene)]cyclopenta-1,3-dien-1-yl}diazen-1-yl-N-methyl-1H-imidazole-4-carboxamide | 75-95 |

| Arenediazonium tetrafluoroborates | OMe | 5-{[(E)-2-(4-methoxyphenyl-diazen-1-yl)-5-(dimethylaminomethylidene)]cyclopenta-1,3-dien-1-yl}diazen-1-yl-N-methyl-1H-imidazole-4-carboxamide | 75-95 |

| Arenediazonium tetrafluoroborates | Br | 5-{[(E)-2-(4-bromophenyl-diazen-1-yl)-5-(dimethylaminomethylidene)]cyclopenta-1,3-dien-1-yl}diazen-1-yl-N-methyl-1H-imidazole-4-carboxamide | 75-95 |

| 3- and 4-substituted 5-diazopyrazoles | Various | Azo compounds | 64-91 |

| 4-substituted 5-diazoimidazoles | Various | Azo compounds | 64-91 |

Reactivity Profiles and Mechanistic Investigations

Cycloaddition Chemistry of 6,6-Bis(dimethylamino)fulvene

The fulvene (B1219640) core possesses a cross-conjugated π-system that allows it to participate in a diverse array of cycloaddition reactions. researchgate.net The specific pathway is heavily influenced by the substituents on the exocyclic carbon and the nature of the reacting partner. researchgate.netd-nb.info For this compound, the powerful electron-donating substituents activate the molecule for several modes of cycloaddition.

A key feature of fulvenes bearing strong electron-donating groups at the C6 position, such as this compound, is their ability to function as a 6π component in cycloaddition reactions. beilstein-journals.orgd-nb.info This enhanced reactivity allows them to participate in higher-order cycloadditions like [6+3] cycloadditions with suitable dienophiles. beilstein-journals.orgd-nb.infonih.gov For instance, the related 6-(dimethylamino)pentafulvene has been shown to react as a 6π component in a [6+3] cycloaddition with p-benzoquinone. beilstein-journals.orgnih.gov Similarly, 6-dimethylaminofulvene participates in [4+6]π cycloadditions with electron-accepting heterodienes like thiadiazole 1,1-dioxides, further demonstrating its capacity to act as a 6π system. rsc.org

In addition to its role in higher-order cycloadditions, this compound retains the fundamental reactivity of the fulvene scaffold, participating in more common cycloaddition pathways. It can act as a 4π component in Diels-Alder reactions with dienophiles or as a 2π component with electron-deficient dienes. smolecule.comd-nb.info The general reactivity of fulvenes is exemplified by 6,6-dimethylfulvene (B1295306), which undergoes both [4+2] and [2+3] cycloadditions. beilstein-journals.orgnih.gov The specific mode of reaction is often dictated by the electronic nature of the reaction partner; less electron-rich species tend to interact with the Highest Occupied Molecular Orbital (HOMO) of the fulvene, resulting in [4+2] cycloadditions. d-nb.infonih.gov In some cases, such as the reaction of 6-(dimethylamino)fulvene (B184533) with diazoazoles, azo coupling products are formed exclusively, with no cycloaddition products observed. researchgate.net Intramolecular [2+2] cycloadditions have also been documented for related fulvene derivatives, showcasing their participation as a 2π component. researchgate.net

Table 1: Cycloaddition Behavior of Substituted Fulvenes

| Fulvene Derivative | Reactant Type | Cycloaddition Type | Product Type | Reference(s) |

| 6-(Dimethylamino)pentafulvene | p-Benzoquinone | [6+3] | Cycloadduct 9 | nih.gov, beilstein-journals.org |

| 6,6-Dimethylpentafulvene | p-Benzoquinone | [4+2] / [2+3] | Bicyclic Adducts | nih.gov, beilstein-journals.org |

| 6-Dimethylaminofulvene | Thiadiazole 1,1-dioxides | [4+6] | Diaza-azulenes | rsc.org |

| Bis(vinyl-Cp)zirconium dichloride | (Intramolecular) | [2+2] | ansa-Zirconocene | researchgate.net |

The diverse cycloaddition reactivity of this compound makes it an excellent precursor for the synthesis of complex polycyclic compounds. researchgate.netacs.org Its reaction with various dienophiles and dienes leads to the formation of intricate polycyclic scaffolds. researchgate.net For example, the cycloaddition of 6-dimethylaminofulvene with thiadiazole 1,1-dioxides yields diaza-azulenes, a class of polycyclic aromatic compounds. rsc.org The ability of fulvenes to act as various components in cycloadditions has been widely exploited for the synthesis of natural products and other complex molecular frameworks. researchgate.net This includes the construction of tricyclopentanoids and other elaborate ring systems. d-nb.info

The two dimethylamino groups are critical in directing the cycloaddition pathways of the fulvene. These strong electron-donating groups (EDGs) significantly increase the electron density within the fulvene's π-system. beilstein-journals.org This enhanced electron density increases the energy of the HOMO, which in turn promotes reactions with electron-deficient partners and enables cycloaddition modes not typically observed for unsubstituted fulvenes. researchgate.net Specifically, the EDGs stabilize the dipolar resonance structure of the fulvene, which imparts a degree of aromatic character to the five-membered ring and enhances the nucleophilicity of the molecule. beilstein-journals.orgacs.org This electronic perturbation allows the fulvene to function as a 6π component in reactions, a pathway less accessible to fulvenes with electron-withdrawing or less-donating substituents. beilstein-journals.orgd-nb.infonih.gov

Electronic Influence of the Dimethylamino Substituent on Reactivity

The most significant electronic effect of the two dimethylamino substituents is the substantial increase in electron density, particularly at the exocyclic double bond. smolecule.com Quantum mechanical calculations have shown that these groups can increase the electron density at this bond by 18–22% when compared to unsubstituted fulvenes. smolecule.com This enrichment in electron density greatly enhances the nucleophilicity and dienophilic reactivity of the compound. smolecule.combeilstein-journals.org As a result, this compound can readily react with partners that are typically unreactive towards simple fulvenes, such as electron-deficient alkenes. smolecule.com The electron-donating effect stabilizes the molecule and influences its reactivity by making it more prone to react with electrophiles. smolecule.com This modulation allows for a wider range of chemical transformations and the synthesis of novel molecular structures. smolecule.com

Intramolecular Rearrangements and Photoreactivity

The photoreactivity of fulvenes can lead to various intramolecular rearrangements. One such transformation is the photoisomerization to form spiro[2.4]heptadiene derivatives. While fulvenes are generally known to be photosensitive nih.gov, and some derivatives have been shown to undergo this specific rearrangement upon irradiation with UV light, detailed studies on the photochemical behavior of this compound are not extensively documented in the surveyed literature. Research on other fulvenes has demonstrated that this photoisomerization can be an unexpected but synthetically useful pathway to spirocyclic compounds. However, the high electron density in this compound, due to the two amino groups, may lead to different photochemical pathways. For instance, studies on the photooxygenation of the closely related 6-(dimethylamino)fulvene indicated a tendency to physically quench singlet oxygen rather than undergo a chemical reaction. This suggests that the excited state behavior of highly electron-rich fulvenes like this compound might differ from that of other substituted fulvenes, and its specific photoisomerization to spiro[2.4]heptadienes remains an area for further investigation.

Computational and Theoretical Chemistry Studies

Electronic Structure and Aromaticity Probing

The substitution of the exocyclic carbon of the fulvene (B1219640) core with two dimethylamino groups dramatically alters its electronic landscape. This has been explored through various computational methods to understand the resulting changes in aromaticity and electron distribution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in elucidating the molecular and electronic structure of 6,6-bis(dimethylamino)fulvene. smolecule.comacs.org Calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), have provided reliable geometric and electronic parameters. smolecule.comacs.org These studies reveal that the dimethylamino groups significantly modify the frontier molecular orbitals compared to unsubstituted fulvene. smolecule.com The electron-donating nature of these groups leads to a pronounced zwitterionic character, with the cyclopentadienyl (B1206354) ring bearing a partial negative charge and the exocyclic carbon and nitrogen atoms carrying a partial positive charge. smolecule.comznaturforsch.com This charge separation is a key feature of its electronic structure.

DFT calculations have also been used to determine key geometric parameters. For instance, the bond length between the exocyclic carbon (C6) and the cyclopentadienyl ring is found to be in the range of 1.38 to 1.42 Å, while the C6-N bond lengths are typically between 1.35 and 1.38 Å. smolecule.com These values deviate from typical double and single bond lengths, indicating significant electronic delocalization.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) analysis is a widely used computational method to assess the aromaticity of a cyclic system. acs.org For fulvene derivatives, NICS values are calculated at the center of the five-membered ring to probe the induced magnetic field, which is indicative of the presence of a ring current. While neutral fulvenes are generally considered non-aromatic, the introduction of strong electron-donating groups like dimethylamino substituents can induce partial aromatic character. smolecule.com NICS calculations on this compound and related systems help to quantify this effect, showing a tendency towards negative NICS values that suggest a degree of aromaticity in the cyclopentadienyl ring. diva-portal.orgresearchgate.net The magnitude of this induced aromaticity is sensitive to the nature and orientation of the substituents. acs.org

Aromatic Stabilization Energy (ASE) Investigations

Aromatic Stabilization Energy (ASE) is another important descriptor of aromaticity, quantifying the extra stability a cyclic molecule gains due to π-electron delocalization compared to a hypothetical non-aromatic reference compound. For fulvenes, ASE calculations have shown that electron-donating groups at the exocyclic position can lead to a positive ASE, indicating a gain in stability associated with increased aromatic character. scribd.com While specific ASE values for this compound are not always explicitly reported in isolation, the general trend observed in substituted fulvenes suggests that the two dimethylamino groups would contribute significantly to the aromatic stabilization of the five-membered ring. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity that evaluates the degree of bond length equalization in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. chempap.orguj.edu.pl For this compound, HOMA calculations have indicated a significant increase in the aromaticity of the cyclopentadienyl ring compared to unsubstituted fulvene. smolecule.com Aromaticity calculations using the HOMA index have yielded values between 0.6 and 0.8, signifying partial aromatic character. smolecule.com This supports the idea that the electron-donating dimethylamino groups push electron density into the ring, promoting the delocalization of π-electrons and leading to a more aromatic-like structure. smolecule.comscispace.com

Analysis of π-Electron Delocalization

The analysis of π-electron delocalization provides a direct view of how the electronic structure is influenced by the dimethylamino substituents. Natural Bond Orbital (NBO) analysis is a common method used for this purpose. smolecule.comresearchgate.net In this compound, NBO analysis confirms significant π-electron delocalization from the nitrogen lone pairs into the fulvene π-system. smolecule.com This delocalization is responsible for the observed zwitterionic character and the partial aromaticity of the cyclopentadienyl ring. smolecule.com The strategic placement of two dimethylamino groups at the exocyclic carbon enhances the electron density of the fulvene core by 18-22% compared to unsubstituted fulvenes. smolecule.com

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of this compound. beilstein-journals.orgnih.gov The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with other reagents.

DFT calculations show that the dimethylamino groups significantly raise the energy of the HOMO and lower the energy of the LUMO compared to 6,6-dimethylfulvene (B1295306). smolecule.com Specifically, the HOMO energy increases by approximately 1.2 eV, while the LUMO energy decreases by about 0.8 eV. smolecule.com This results in a narrowing of the HOMO-LUMO gap to around 2.4 eV, compared to 3.1 eV in the dimethyl analogue. smolecule.com

The high-lying HOMO is primarily located on the cyclopentadienyl ring and the exocyclic C=C double bond, making these sites nucleophilic and susceptible to attack by electrophiles. smolecule.combeilstein-journals.org Conversely, the LUMO has significant contributions from the carbon atoms of the cyclopentadienyl ring, rendering them susceptible to nucleophilic attack. beilstein-journals.org This dual reactivity, predicted by FMO theory, is a hallmark of this compound's chemical behavior, allowing it to participate in a wide range of reactions, including various cycloadditions where it can act as a 2π, 4π, or even a 6π component. smolecule.comresearchgate.netbeilstein-journals.orgnih.gov

Table of Computational Data for this compound and Related Compounds

| Property | This compound | 6,6-Dimethylfulvene | Reference |

|---|---|---|---|

| HOMO Energy | - | - | smolecule.com |

| Change relative to 6,6-dimethylfulvene | +1.2 eV | - | smolecule.com |

| LUMO Energy | - | - | smolecule.com |

| Change relative to 6,6-dimethylfulvene | -0.8 eV | - | smolecule.com |

| HOMO-LUMO Gap | 2.4 eV | 3.1 eV | smolecule.com |

| HOMA Index | 0.6 - 0.8 | - | smolecule.com |

| C6-Ring Bond Length | 1.38 - 1.42 Å | - | smolecule.com |

| C6-N Bond Length | 1.35 - 1.38 Å | - | smolecule.com |

HOMO-LUMO Gap Analysis and Electronic Tunability

Pentafulvenes, in general, possess a high-energy highest occupied molecular orbital (HOMO) and a low-energy lowest unoccupied molecular orbital (LUMO). beilstein-journals.orgnih.gov This results in a small HOMO-LUMO energy gap, which allows the molecule to absorb long-wavelength UV radiation, often appearing yellow or red. beilstein-journals.orgnih.gov The electronic properties of this compound are significantly influenced by the two dimethylamino substituents. These groups act as strong electron-donating groups (EDGs), which further decrease the HOMO-LUMO gap. beilstein-journals.org

Theoretical investigations using density functional theory (DFT) have been instrumental in quantifying these effects. smolecule.com DFT calculations show that the dimethylamino groups increase the HOMO energy and decrease the LUMO energy relative to simpler fulvenes. smolecule.com This narrowing of the HOMO-LUMO gap is a key factor in the electronic tunability of fulvene derivatives. By strategically choosing substituents, the electronic properties and, consequently, the color and reactivity of the molecule can be finely controlled. beilstein-journals.orgnih.gov

For instance, substituting the fulvene ring with electron-withdrawing groups (EWGs) can lower the LUMO energy, while EDGs at the exocyclic position, as in this compound, raise the HOMO energy. beilstein-journals.orgresearchgate.net This ability to modulate the frontier molecular orbitals is crucial for designing molecules with specific electronic and optical properties. beilstein-journals.orgresearchgate.net

Table 1: Calculated HOMO-LUMO Gap for Selected Fulvene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 6,6-dimethylfulvene | - | - | 3.1 |

| This compound | +1.2 (relative to 6,6-dimethylfulvene) | -0.8 (relative to 6,6-dimethylfulvene) | 2.4 |

This table presents data from DFT calculations, illustrating the effect of dimethylamino substitution on the HOMO-LUMO gap. smolecule.com

Influence of Substituents on Orbital Energies

The orbital energies of fulvenes are highly sensitive to the nature and position of substituents. beilstein-journals.orgacs.org In this compound, the two dimethylamino groups at the exocyclic C6 position exert a powerful +M (positive mesomeric) effect, significantly increasing the electron density within the fulvene π-system. beilstein-journals.org This leads to a destabilization (increase in energy) of the HOMO. beilstein-journals.orgsmolecule.com

Conversely, electron-withdrawing groups (EWGs) at the same position would have the opposite effect, stabilizing the LUMO by lowering its energy. beilstein-journals.orgresearchgate.net The interplay between substituents on the ring and at the exocyclic position can lead to substantial modifications of the molecule's electronic structure and aromaticity. nih.govacs.orgresearchgate.net For pentafulvenes, exocyclic electron-donating groups enhance aromaticity. nih.gov

Computational studies have systematically explored these substituent effects. acs.orgnih.gov Natural Bond Orbital (NBO) analysis has shown that the substituent effect on the π-electron population of the fulvene ring is significantly stronger than in benzene (B151609) derivatives. nih.gov This highlights the unique electronic nature of the fulvene core and its susceptibility to electronic perturbation by substituents. The strategic placement of different functional groups allows for the fine-tuning of orbital energies, which in turn governs the molecule's reactivity in processes like cycloaddition reactions. beilstein-journals.orgd-nb.info

Zwitterionic Character and Charge Transfer Phenomena

The strong electron-donating capacity of the two dimethylamino groups in this compound leads to a significant polarization of the exocyclic double bond, giving the molecule a pronounced zwitterionic character. diva-portal.orgresearchgate.net

Ground State Zwitterionic Contributions

In its ground state, this compound can be described by resonance structures where there is a formal negative charge on the cyclopentadienyl ring and a positive charge on the exocyclic carbon and the nitrogen atoms. diva-portal.org This charge separation contributes to the molecule's high dipole moment and unique reactivity. Ab initio calculations have confirmed this partial zwitterionic character, showing an excess negative charge on the five-membered ring and a corresponding positive charge on the substituent moiety. diva-portal.org This charge distribution leads to a ground state that can be considered as a hybrid of a neutral fulvene and a cyclopentadienyl anion linked to a positively charged group. diva-portal.org The contribution of this zwitterionic form enhances the aromaticity of the five-membered ring, resembling the stable 6-π-electron cyclopentadienyl anion. nih.govdiva-portal.org

Excited-State Charge Transfer Mechanisms

The photophysical behavior of this compound and related donor-acceptor fulvene systems is dominated by charge transfer processes. diva-portal.orgresearchgate.net Upon photoexcitation, an electron can be transferred from the electron-rich cyclopentadienyl ring back to the electron-deficient exocyclic portion of the molecule. diva-portal.org This process is termed a reverse charge transfer. diva-portal.org

Potential Energy Surface (PES) Topography and Dynamics

The topography of the potential energy surfaces (PES) of both the ground and excited states governs the molecule's dynamic behavior, including its photochemical and thermal reactivity. For fulvene-based donor-acceptor systems, the PESs of the excited states are often characterized by pathways that facilitate rapid and efficient internal conversion back to the ground state. diva-portal.org

Theoretical simulations have indicated that for some fulvene derivatives, the excited-state lifetime can be extremely short, on the order of femtoseconds. diva-portal.orgresearchgate.net This ultrafast deactivation is often mediated by conical intersections, which are points of degeneracy between two electronic states. The topography of the PES around these intersections dictates the efficiency of non-radiative decay processes. Understanding the PES is therefore crucial for predicting the photostability and photoisomerization quantum yields of these compounds. diva-portal.org While specific PES studies on this compound are not extensively detailed in the provided results, the general principles derived from related fulvene systems are applicable. diva-portal.orgresearchgate.net

Advanced Applications in Chemical Synthesis

Precursors in Metallocene Chemistry

6,6-Bis(dimethylamino)fulvene serves as a versatile precursor in the synthesis of complex metallocene structures. Its reactivity allows for the introduction of functionalized cyclopentadienyl (B1206354) ligands, which are crucial for developing catalysts and materials with tailored properties.

Synthesis of Functionalized Titanocenes via Transmetallation

A significant application of this compound is in the synthesis of functionalized titanocenes. This is often achieved through a carbolithiation reaction followed by transmetallation. In this process, an organolithium reagent adds to the exocyclic double bond of the fulvene (B1219640), creating a lithium cyclopentadienide (B1229720) intermediate. This intermediate is then reacted with a titanium source, typically titanium tetrachloride (TiCl₄), to yield the desired titanocene.

The carbolithiation of this compound with lithiated species, followed by transmetallation, provides a general route to new chiral N,N-dimethylamino-functionalized metallocenes. For instance, the reaction of lithiated intermediates with TiCl₄ results in N,N-dimethylamino-functionalized titanocenes. This method highlights the utility of this compound in generating titanocenes with potential applications in catalysis and materials science.

Table 1: Synthesis of Functionalized Titanocenes

| Reactant 1 | Reactant 2 | Product |

| This compound | Organolithium Reagent | Lithium Cyclopentadienide Intermediate |

| Lithium Cyclopentadienide Intermediate | Titanium Tetrachloride | Functionalized Titanocene |

Formation of Ansa-Metallocene Systems

Ansa-metallocenes are characterized by two cyclopentadienyl rings linked by a bridging group, which imparts rigidity and influences the catalytic activity of the metal center. wikipedia.org Fulvene derivatives are valuable in the synthesis of these systems. While direct examples employing this compound are not extensively detailed in readily available literature, the general synthetic strategies for creating ansa-metallocenes from fulvenes can be applied. These routes typically involve the reaction of a fulvene derivative to create a linked bis(cyclopentadienyl) ligand, which is then metalated. For example, alkenyl-functionalized group 4 bent metallocenes have been synthesized through fulvene-derived routes. nih.gov This involves treating a 6,6-disubstituted fulvene with a strong base to generate an alkenyl-cyclopentadienyl lithium reagent, which is then reacted with a metal halide like ZrCl₄(THF)₂. nih.gov

Development of Doubly Functionalized Metallocenes

The synthesis of doubly N-functionalized pentafulvenes is a key step toward creating doubly functionalized metallocenes. These compounds can act as versatile ligands in organometallic chemistry. The presence of two functional groups on the cyclopentadienyl ring allows for the creation of metallocenes with unique electronic and steric properties, which can be advantageous in catalysis and polymer science.

Formation of Unique Carbon Scaffolds

The electron-rich nature of this compound facilitates its participation in various cycloaddition reactions, leading to the construction of complex and novel carbon frameworks.

One-Step Synthesis of Substitutedsemanticscholar.orgCumulenes

While the direct one-step synthesis of substituted semanticscholar.orgcumulenes from this compound is not extensively documented in readily available literature, the related compound, 6,6-bis[(4-N,N-dimethylanilino)ethynyl]pentafulvene, has been shown to unexpectedly form a push-pull researchgate.netcumulene in moderate yield under Sonogashira cross-coupling conditions. researchgate.net This suggests the potential for fulvene derivatives to serve as precursors to cumulenic systems, although the specific conditions for generating semanticscholar.orgcumulenes from this compound require further investigation.

Generation of Dihydropentalene Systems

An important application of fulvene derivatives in the synthesis of complex carbocycles is the generation of dihydropentalene systems. Research has demonstrated that the reaction of 6,6-bis[(4-N,N-dimethylanilino)ethynyl]pentafulvene with tetracyanoethylene (B109619) (TCNE) leads to the formation of an unprecedented 1,2-dihydropentalene derivative in high yield as the exclusive product. researchgate.netresearchgate.net This reaction highlights the ability of highly substituted pentafulvenes to undergo cycloaddition reactions with electron-deficient alkenes, providing a direct route to the dihydropentalene core. The proposed mechanism involves a stepwise process initiated by the nucleophilic attack of the fulvene on the electron-poor alkene.

Utilization as Organic Cyclopentadienide Equivalents

The substitution of the exocyclic carbon of the fulvene ring with two dimethylamino groups significantly increases the electron density of the π-system. beilstein-journals.orgscribd.com This enhanced nucleophilicity allows this compound to act as a 6π-electron component in cycloaddition reactions, a reactivity pattern that makes it an organic equivalent of the cyclopentadienide anion. beilstein-journals.orgscribd.com

This behavior is exemplified in its reactions with electron-deficient dienes. For instance, 6-(dimethylamino)fulvene (B184533) can participate as a 6π component in [6+3] cycloadditions with species like p-benzoquinone. beilstein-journals.org This reactivity is in contrast to fulvenes without electron-donating groups, which typically act as 2π or 4π components. The ability to function as a 6π system is a direct consequence of the resonance contribution from the dimethylamino groups, which imparts a degree of aromatic character to the five-membered ring in the transition state, mimicking the cyclopentadienide anion. This property is valuable for the synthesis of various fused-ring nonbenzenoid aromatic compounds. orgsyn.org

Applications in Materials Chemistry and Dynamic Combinatorial Chemistry

The versatile reactivity of fulvenes, including this compound, has led to their exploration in the fields of materials chemistry and dynamic combinatorial chemistry. beilstein-journals.orgnih.gov

In materials chemistry , the interest in fulvene derivatives lies in their potential to be incorporated into polymers and other materials, imparting unique electronic and optical properties. acs.org The high polarizability of the exocyclic double bond and the ability to tune the electronic properties through substitution make them attractive building blocks for functional materials. beilstein-journals.orgnih.gov For example, polymers functionalized with pentafulvenyl units have shown interesting electrochromic behavior.

Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new molecules with desired properties, based on the reversible formation of a library of compounds. beilstein-journals.org The ability of fulvenes to participate in reversible cycloaddition reactions makes them suitable candidates for the construction of dynamic combinatorial libraries (DCLs). beilstein-journals.orgnih.gov The reversible nature of these reactions allows the composition of the library to adapt in the presence of a target, leading to the amplification of the best-binding library member. While specific examples detailing the use of this compound in DCC are still emerging, the general principle of using the reversible cycloaddition of fulvenes is a promising area of research. beilstein-journals.org

Comparative Studies and Structure Reactivity Correlations

Comparison with Other Substituted Fulvenes

The electronic properties of the substituents at the C6 position dictate the behavior of the fulvene (B1219640) core in chemical reactions, particularly in cycloadditions.

Substituents on the exocyclic carbon of pentafulvenes significantly alter the molecule's electronic structure and stability. Electron-donating groups (EDGs), such as the dimethylamino group, increase the electron density of the fulvene's π-system. nih.gov This increased electron density enhances the nucleophilicity and stability of the fulvene. nih.gov In contrast, electron-withdrawing groups (EWGs) decrease the electron density, affecting its reactivity in a different manner.

For instance, 6,6-dimethylfulvene (B1295306), with two methyl groups, is a well-studied fulvene that provides a useful point of comparison. While methyl groups are weakly electron-donating, the effect of the two dimethylamino groups in 6,6-bis(dimethylamino)fulvene is significantly more pronounced due to the lone pairs on the nitrogen atoms being in conjugation with the fulvene π-system. This strong electron donation leads to a greater polarization of the exocyclic double bond.

The influence of these substituents on the reactivity of the fulvene is evident in their cycloaddition reactions. The increased electron density in this compound makes it a more potent nucleophile compared to 6,6-dimethylfulvene. nih.gov

Table 1: Comparison of Exo-Cyclic Substituents on Fulvene Reactivity

| Fulvene Derivative | Substituent Type | Electronic Effect | Impact on Reactivity |

| This compound | Strong Electron-Donating | Increases π-system electron density and nucleophilicity | Favors participation as a 6π component in cycloadditions |

| 6,6-Dimethylfulvene | Weak Electron-Donating | Modestly increases π-system electron density | Acts as a 2π or 4π component in cycloadditions |

| 6-Phenylfulvene | Electron-Donating/Withdrawing (depending on phenyl substitution) | Can stabilize or destabilize the transition state | Reaction rate is sensitive to substituents on the phenyl ring |

| 6,6-Dicyanofulvene | Strong Electron-Withdrawing | Decreases π-system electron density | More likely to act as a dienophile in inverse electron-demand Diels-Alder reactions |

The electronic nature of the exocyclic substituents directly influences the preferred cycloaddition pathways of fulvenes. Pentafulvenes can participate in cycloaddition reactions as 2π, 4π, or 6π components. nih.gov

Fulvenes with non-donating or weakly electron-donating substituents, such as 6,6-dimethylfulvene, typically act as 2π or 4π components. For example, in its reaction with p-benzoquinone, 6,6-dimethylfulvene can yield both [2+4] and [4+2] cycloadducts. nih.gov

In stark contrast, the strong electron-donating nature of the dimethylamino groups in this compound (and its mono-amino counterpart, 6-(dimethylamino)fulvene) allows it to function as a 6π component in cycloadditions with electron-deficient dienes or other reaction partners. nih.gov This leads to higher-order cycloadditions, such as [6+3] cycloadditions, which are not typically observed with fulvenes bearing less electron-donating substituents. nih.gov For example, the reaction of 6-(dimethylamino)fulvene (B184533) with p-benzoquinone has been shown to proceed via a [6+3] cycloaddition pathway. nih.gov This demonstrates a clear divergence in reactivity based on the exocyclic substitution.

Table 2: Cycloaddition Pathways of Substituted Fulvenes

| Fulvene Derivative | Typical Cycloaddition Role | Example Reaction Pathway |

| This compound | 6π component | [6+3] cycloaddition |

| 6,6-Dimethylfulvene | 2π or 4π component | [4+2] Diels-Alder cycloaddition |

| 6,6-Dicyanofulvene | Dienophile (2π component) | Inverse electron-demand [4+2] cycloaddition |

Structure-Reactivity Relationships in Functionalized Fulvenes

A more quantitative understanding of the role of substituents can be gained by examining structure-reactivity relationships. Studies on a series of 6-phenylpentafulvenes with various para-substituents in their reaction with maleimides have shown that electron-donating substituents on the phenyl ring generally increase the rate of the Diels-Alder reaction. beilstein-journals.org This is attributed to the stabilization of the transition state. Conversely, electron-withdrawing groups on the phenyl ring decrease the reaction rate. beilstein-journals.org

Interestingly, very strong electron-donating groups like -NMe2 showed a slower reaction rate than anticipated, which may be due to increased stabilization of the reactant fulvene itself, thereby increasing the activation energy of the reaction. beilstein-journals.org While this study was not on 6,6-disubstituted fulvenes, it provides a valuable framework for understanding the electronic interplay that governs reactivity. For this compound, the exceptionally strong electron donation would be expected to significantly influence its reaction kinetics in a similar, complex manner.

Mechanistic Insights from Analogous Systems

The mechanism of cycloaddition reactions involving fulvenes can be complex, with the possibility of concerted or stepwise pathways. Computational studies on the cycloaddition of tropone (B1200060) with 6,6-dimethylfulvene have suggested an ambimodal [6+4]/[4+6] transition state. nih.gov

For electron-rich fulvenes analogous to this compound, the increased nucleophilicity can favor stepwise mechanisms in certain reactions. For example, in reactions with highly electrophilic partners, the initial step may involve a nucleophilic attack from the fulvene to form a zwitterionic intermediate, which then cyclizes.

The study of intramolecular [6+2] cycloadditions of fulvenes has revealed that the reaction can proceed through a concerted but highly asynchronous transition state. The specific conformation of the reactants during the C-C bond formation is crucial in determining the stereochemical outcome.

By examining these analogous systems, it can be inferred that the cycloaddition reactions of this compound are likely to be highly dependent on the nature of the reaction partner, with the potential for both concerted and stepwise pathways. The strong electron-donating character of the two dimethylamino groups would play a central role in stabilizing any potential cationic intermediates in a stepwise mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.